(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(perfluorophenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
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Overview
Description
The compound “(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(perfluorophenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate” is a complex organic molecule that features multiple functional groups, including acetamido, acetoxymethyl, and perfluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Typical synthetic routes may include:
Protection of Hydroxyl Groups: Using acetyl groups to protect hydroxyl groups on the pyran ring.
Formation of Glycosidic Bonds: Using glycosyl donors and acceptors under acidic or basic conditions.
Introduction of Perfluorophenoxy Group: Using nucleophilic substitution reactions to introduce the perfluorophenoxy group.
Final Deprotection: Removing protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The acetamido and acetoxymethyl groups can be oxidized under strong oxidizing conditions.
Reduction: The ketone group in the perfluorophenoxyhexyl moiety can be reduced to an alcohol.
Substitution: The perfluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs targeting specific biological pathways.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.
Industry
Materials Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Potential use in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The perfluorophenoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(phenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate: Similar structure but lacks the perfluorophenoxy group.
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(methoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate: Similar structure but has a methoxy group instead of the perfluorophenoxy group.
Uniqueness
The presence of the perfluorophenoxy group in the compound provides unique properties such as increased stability, hydrophobicity, and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C26H30F5NO11 |
---|---|
Molecular Weight |
627.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C26H30F5NO11/c1-11(33)32-22-25(41-14(4)36)23(40-13(3)35)15(10-39-12(2)34)42-26(22)38-9-7-5-6-8-16(37)43-24-20(30)18(28)17(27)19(29)21(24)31/h15,22-23,25-26H,5-10H2,1-4H3,(H,32,33)/t15-,22-,23+,25-,26-/m1/s1 |
InChI Key |
WCOYYCYACYSVDW-PZYBWYTMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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